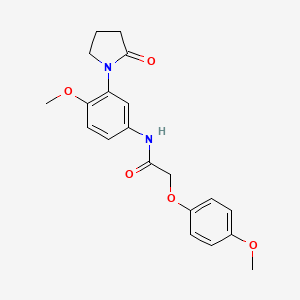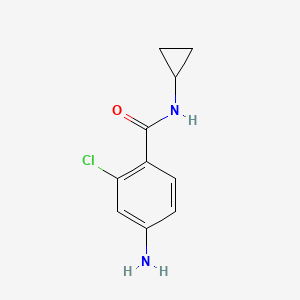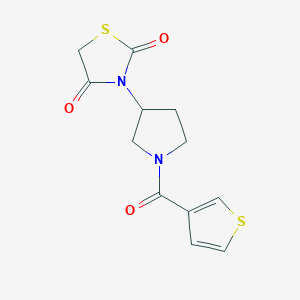![molecular formula C25H29N5O3S B2514181 2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide CAS No. 1115931-94-6](/img/structure/B2514181.png)
2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides synthesized as potential antiallergic agents. Among these, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide was identified as a potent compound with significant antiallergic activity .
Synthesis Analysis
The synthesis of the related compounds involved a multi-step process starting with the indolization under Fischer conditions to produce ethyl (2-methylindol-3-yl)acetates. This was followed by the Japp-Klingemann method and subsequent decarboxylation to yield ethyl (indol-3-yl)alkanoates. The final step, amidification, was achieved by condensing these acids or their N-aryl(methyl) derivatives with 4-aminopyridine, facilitated by 2-chloro-1-methylpyridinium iodide .
Molecular Structure Analysis
The molecular structure of the compounds in the series was varied by altering the indole substituents and the length of the alkanoic chain. These modifications were aimed at enhancing the antiallergic potency of the compounds. The specific molecular interactions and structure-activity relationships are not detailed in the provided papers .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carefully designed to yield the desired amides with potential antiallergic properties. The reactivity of the intermediates and the final products, such as their ability to release histamine or affect interleukin production, was evaluated in biological assays .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds, including their potency in antiallergic assays, were assessed. N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, for instance, showed an IC50 of 0.016 µM in the ovalbumin-induced histamine release assay and demonstrated significant in vivo antiallergic activity. Its efficacy was confirmed in various models, including inhibition of late-phase eosinophilia and microvascular permeability in rhinitis models .
Applications De Recherche Scientifique
Synthesis and Biological Applications
Heterocyclic Compounds Synthesis : A study by Fadda et al. (2017) delved into the synthesis of innovative heterocycles that incorporate a thiadiazole moiety, demonstrating a method for producing various heterocyclic compounds with potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. This research underscores the versatility of using thiadiazole as a precursor for generating compounds with significant biological activities (Fadda et al., 2017).
Anticancer Activity : Hammam et al. (2005) reported on the synthesis of fluoro substituted benzo[b]pyran derivatives with anti-lung cancer activity. This study highlights the potential of certain fluoro-substituted compounds in contributing to cancer therapy, showcasing the role of structural modification in enhancing biological efficacy (Hammam et al., 2005).
Antimicrobial Activities : Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This research illustrates the antimicrobial potential of 1,2,4-triazoles, suggesting their utility in developing new antimicrobial agents (Bayrak et al., 2009).
Orientations Futures
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other triazole derivatives . Further studies could also focus on its synthesis and the development of methods to modify its structure to enhance its properties.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-18-8-9-21(32-2)19(16-18)28-23(31)17-34-25-24(26-10-11-27-25)30-14-12-29(13-15-30)20-6-4-5-7-22(20)33-3/h4-11,16H,12-15,17H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHZMLVTWGFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxyacetate](/img/structure/B2514103.png)

![N-(2-chlorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514107.png)




![Benzyl 3-azabicyclo[3.1.0]hexan-1-ylcarbamate hydrochloride](/img/structure/B2514114.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3,4-dichlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2514115.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)
![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)